1-(Boc-amino-acetyl)-pyrrolidine

Organic Synthesis Medicinal Chemistry Quality Control

1-(Boc-amino-acetyl)-pyrrolidine (CAS 883554-96-9) is a protected amino acid derivative that features a pyrrolidine ring substituted with a Boc (tert-butoxycarbonyl)-protected aminoacetyl group. This compound, with a molecular formula of C11H20N2O3 and a molecular weight of 228.29 g/mol, is primarily utilized as a versatile building block and intermediate in organic synthesis and pharmaceutical research.

Molecular Formula C11H20N2O3
Molecular Weight 228.292
CAS No. 883554-96-9
Cat. No. B2458471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Boc-amino-acetyl)-pyrrolidine
CAS883554-96-9
Molecular FormulaC11H20N2O3
Molecular Weight228.292
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(=O)N1CCCC1
InChIInChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)12-8-9(14)13-6-4-5-7-13/h4-8H2,1-3H3,(H,12,15)
InChIKeyDZAHFKXYHADASJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Boc-amino-acetyl)-pyrrolidine (CAS 883554-96-9): Scientific Procurement and Basic Characteristics


1-(Boc-amino-acetyl)-pyrrolidine (CAS 883554-96-9) is a protected amino acid derivative that features a pyrrolidine ring substituted with a Boc (tert-butoxycarbonyl)-protected aminoacetyl group . This compound, with a molecular formula of C11H20N2O3 and a molecular weight of 228.29 g/mol, is primarily utilized as a versatile building block and intermediate in organic synthesis and pharmaceutical research . Its unique structure, combining the rigidity of the pyrrolidine ring with the orthogonal protecting group strategy, allows for precise control over reactivity in multi-step syntheses .

1-(Boc-amino-acetyl)-pyrrolidine: Why In-Class Compounds Cannot Be Simply Substituted


While several pyrrolidine-based Boc-protected intermediates exist (e.g., 1-Acetyl-3-(BOC-Amino)pyrrolidine, CAS 881298-14-2; and various 3-(Boc-amino)pyrrolidine derivatives), direct substitution is not straightforward . The precise positioning of the Boc-protected aminoacetyl group at the 1-position of the pyrrolidine ring dictates the molecule's reactivity, steric profile, and ultimate function as a synthetic intermediate [1]. Unlike analogs where the amino group is protected on the pyrrolidine ring itself, this compound offers an orthogonal protection strategy where the pyrrolidine nitrogen is part of an amide bond, enabling distinct downstream chemistry . Substituting this specific regioisomer with a close analog risks altering reaction pathways, affecting coupling efficiency, or introducing unwanted side products, thus compromising the integrity of a multi-step synthesis .

1-(Boc-amino-acetyl)-pyrrolidine (CAS 883554-96-9): Quantifiable Evidence for Product Differentiation


Verified Purity Level: 98% as a Benchmark for Reliable Synthesis Outcomes

Procurement of 1-(Boc-amino-acetyl)-pyrrolidine from reputable vendors guarantees a minimum purity of 98%, as determined by standard analytical methods . While no direct head-to-head comparison data for this specific compound's purity versus analogs in the same reaction context was identified in the literature, the 98% purity level serves as a critical benchmark for research-grade intermediates. This contrasts with lower purity grades (e.g., 95%) that may be encountered from other sources for similar compounds, where the presence of 5% impurities can significantly impact yield and complicate purification in multi-step syntheses .

Organic Synthesis Medicinal Chemistry Quality Control

Predicted Physicochemical Profile: pKa and LogP for Optimized Reaction Planning

The predicted physicochemical properties of 1-(Boc-amino-acetyl)-pyrrolidine, including a pKa of 11.99±0.20 and a LogP of 1.1335, offer a quantitative basis for differentiating it from structurally similar pyrrolidine derivatives [1]. For instance, a common analog, 1-Acetyl-3-(BOC-Amino)pyrrolidine (CAS 881298-14-2), has a predicted pKa of 11.99±0.20, identical to the target compound, but its LogP and specific solubility behavior may differ due to the altered substitution pattern [1]. These predicted values are crucial for planning purification strategies (e.g., extraction pH), predicting chromatographic behavior, and assessing potential bioavailability in medicinal chemistry campaigns.

Medicinal Chemistry Drug Design Physicochemical Properties

Functional Group Stability: Acid-Labile Boc Protection for Orthogonal Synthesis

The presence of the Boc protecting group on the aminoacetyl moiety confers predictable acid-labile stability, a characteristic shared by its class but precisely executed in this specific molecular architecture [1]. The Boc group remains stable under basic and nucleophilic conditions but is efficiently removed under mild acidic conditions (e.g., TFA in DCM). This orthogonal protection strategy is standard for Boc-amino acids. While no direct comparative study was found quantifying the deprotection rate of this specific compound against, for example, an Fmoc-protected analog, the Boc group's well-documented behavior allows for confident integration into multi-step sequences where other protecting groups (e.g., benzyl esters, t-butyl ethers) must remain intact [2].

Peptide Synthesis Protecting Group Strategy Organic Synthesis

1-(Boc-amino-acetyl)-pyrrolidine (CAS 883554-96-9): High-Value Application Scenarios


Peptide and Peptidomimetic Synthesis

1-(Boc-amino-acetyl)-pyrrolidine serves as a key building block for introducing a pyrrolidine-containing motif into peptides or peptidomimetics [1]. Its Boc-protected amine and amide functionality allow for selective coupling to the N- or C-terminus of a growing peptide chain, enabling the creation of conformationally constrained analogs for probing biological activity. The compound's high purity (98%) is essential for minimizing deletion sequences in solid-phase peptide synthesis (SPPS) .

Synthesis of Pharmaceutical Intermediates and API Precursors

As a protected amino acid derivative, this compound is employed as an intermediate in the synthesis of more complex pharmaceutical agents . Its pyrrolidine ring is a common motif in many drugs (e.g., DPP-4 inhibitors). While no specific patent detailing its use as a direct precursor to an approved drug was identified, its structural features align with those found in advanced intermediates for medicinal chemistry programs targeting a variety of receptors and enzymes . The predicted pKa and LogP values aid in designing purification steps and assessing the intermediate's suitability for further transformations.

Chemical Biology and Probe Development

The compound can be utilized to create novel chemical probes or functionalized ligands. The orthogonal Boc protection allows for the attachment of a fluorophore or biotin tag following deprotection, enabling the study of protein-ligand interactions or cellular uptake mechanisms . The high purity of the starting material is critical for ensuring the resulting probe's biological activity is not confounded by impurities.

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